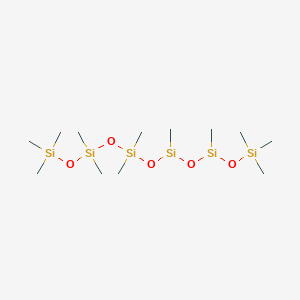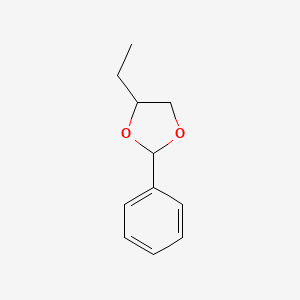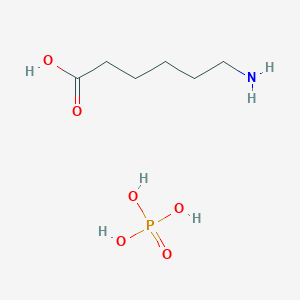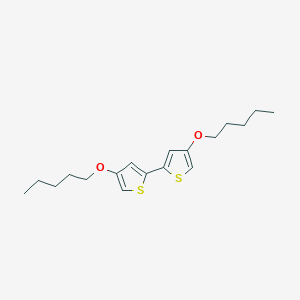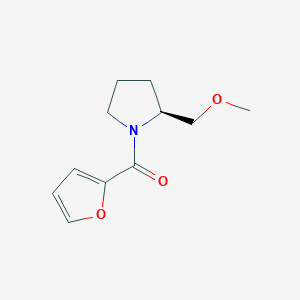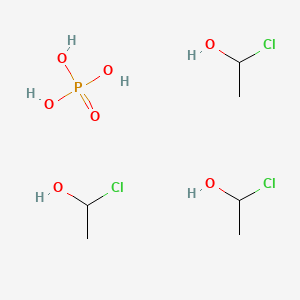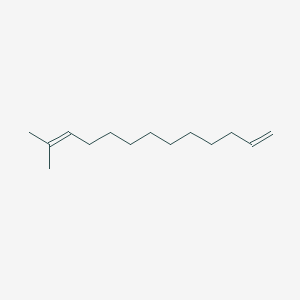
1,11-Tridecadiene, 12-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Tridecadiene, 12-methyl-: is an organic compound with the molecular formula C13H24 . It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,11-Tridecadiene, 12-methyl- can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. Another method is the Heck reaction , which couples alkenes with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 1,11-Tridecadiene, 12-methyl- often involves catalytic dehydrogenation of longer-chain alkanes. This process uses metal catalysts such as platinum or palladium to remove hydrogen atoms and form double bonds in the carbon chain.
化学反応の分析
Types of Reactions: 1,11-Tridecadiene, 12-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学的研究の応用
1,11-Tridecadiene, 12-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism by which 1,11-Tridecadiene, 12-methyl- exerts its effects involves its ability to participate in addition reactions due to the presence of double bonds. These double bonds can react with various reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electron density around the double bonds, which can be affected by substituents on the carbon chain.
類似化合物との比較
1,11-Tridecadiene: Similar structure but without the methyl group.
1,12-Tridecadiene: Similar structure but with the double bonds in different positions.
1,10-Tridecadiene: Similar structure but with the double bonds in different positions.
Uniqueness: 1,11-Tridecadiene, 12-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The position of the double bonds also plays a crucial role in determining the compound’s chemical behavior and applications.
特性
CAS番号 |
180722-75-2 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
InChIキー |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCCCCCCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


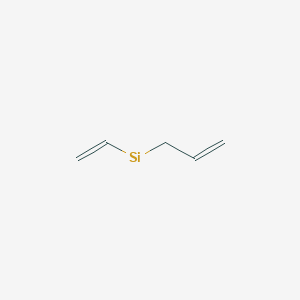
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
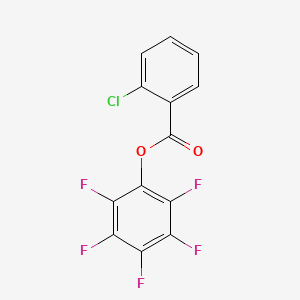
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
